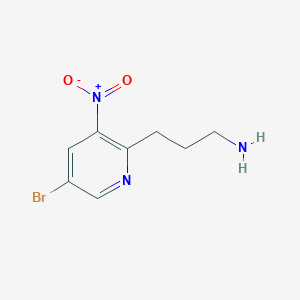
3-(5-Bromo-3-nitropyridin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-3-nitropyridin-2-yl)propan-1-amine is a chemical compound that belongs to the class of substituted pyridines It is characterized by the presence of a bromine atom at the 5-position and a nitro group at the 3-position of the pyridine ring, along with a propan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-3-nitropyridin-2-yl)propan-1-amine typically involves the nitration of 5-bromo-2-aminopyridine followed by subsequent functional group transformations. One common method includes:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting amine is then alkylated with 3-bromopropan-1-amine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-3-nitropyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Substitution: The bromine atom can be substituted with other nucleophiles like thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Thiols, amines, sodium hydride.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(5-Bromo-3-nitropyridin-2-yl)propan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-Bromo-3-nitropyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-nitropyridine: Similar structure but lacks the propan-1-amine side chain.
3-Bromo-5-nitropyridine: Similar structure but lacks the amino group.
5-Bromo-2-methoxy-3-nitropyridine: Similar structure but has a methoxy group instead of an amino group.
Uniqueness
3-(5-Bromo-3-nitropyridin-2-yl)propan-1-amine is unique due to the presence of both the propan-1-amine side chain and the nitro group, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10BrN3O2 |
|---|---|
Molecular Weight |
260.09 g/mol |
IUPAC Name |
3-(5-bromo-3-nitropyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H10BrN3O2/c9-6-4-8(12(13)14)7(11-5-6)2-1-3-10/h4-5H,1-3,10H2 |
InChI Key |
QQSGGAAWOXJCLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])CCCN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















